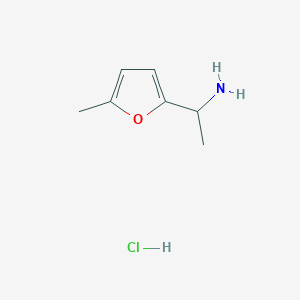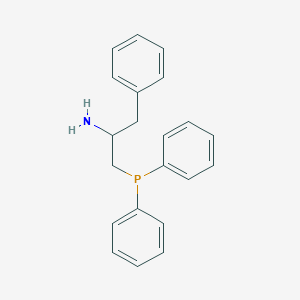![molecular formula C15H12BrCl2NO4S B12503926 N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine](/img/structure/B12503926.png)
N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine is a synthetic organic compound characterized by the presence of bromine, chlorine, and sulfonyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with 2,4-dichlorobenzylamine under basic conditions to form the sulfonyl chloride intermediate.
Coupling with glycine: The sulfonyl chloride intermediate is then reacted with glycine in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine can undergo various types of chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and reduction reactions: The sulfonyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines and thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or chlorine atoms.
科学研究应用
N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials science: The compound’s unique functional groups make it suitable for the development of novel materials with specific properties, such as enhanced conductivity or stability.
Biological studies: It can be used to study the effects of sulfonyl and halogenated compounds on biological systems, including their interactions with proteins and nucleic acids.
作用机制
The mechanism of action of N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The bromine and chlorine atoms can also participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
N-[(4-bromophenyl)sulfonyl]benzoyl-L-valine: This compound contains a similar sulfonyl group but differs in the presence of a valine residue instead of glycine.
N-[(4-bromophenyl)sulfonyl]acetylglycine: This compound has an acetyl group instead of the 2,4-dichlorobenzyl group.
Uniqueness
N-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorobenzyl)glycine is unique due to the combination of its sulfonyl, bromine, and dichlorobenzyl functional groups. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and development.
属性
分子式 |
C15H12BrCl2NO4S |
|---|---|
分子量 |
453.1 g/mol |
IUPAC 名称 |
2-[(4-bromophenyl)sulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C15H12BrCl2NO4S/c16-11-2-5-13(6-3-11)24(22,23)19(9-15(20)21)8-10-1-4-12(17)7-14(10)18/h1-7H,8-9H2,(H,20,21) |
InChI 键 |
IZNDBDAPPJRMCP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12503864.png)
![2-Chloro-5-(1-nitro-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B12503882.png)
![Benzenesulfonamide, N-[(1R,2R)-2-amino-1,2-diphenylethyl]-2,3,4,5,6-pentafluoro-](/img/structure/B12503889.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12503890.png)
![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile](/img/structure/B12503896.png)
![6-bromo-2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B12503902.png)
![1-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)ethylamine](/img/structure/B12503903.png)

![Ethyl 5-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503912.png)

![7,7'-Bis(trimethylstannyl)-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B12503933.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12503935.png)
![Ethyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12503943.png)
